6-Fluorobenzo[d]thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorobenzo[d]thiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 5th position and a fluorine atom at the 6th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 6-Fluorobenzo[d]thiazol-5-amine typically involves the condensation of 2-aminobenzenethiol with a fluorinated carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with 4-fluorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzothiazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Fluorobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino and fluorine groups on the benzothiazole ring can participate in nucleophilic substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluorobenzo[d]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 6-Fluorobenzo[d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound binds to the aryl hydrocarbon receptor, leading to the inhibition of cell growth and induction of apoptosis. This interaction disrupts the cell cycle, particularly causing a G2/M cell cycle block .
Vergleich Mit ähnlichen Verbindungen
6-Fluorobenzo[d]thiazol-5-amine can be compared with other benzothiazole derivatives such as:
2-Amino-6-chlorobenzothiazole: Similar in structure but with a chlorine atom instead of fluorine, it exhibits different reactivity and biological activities.
2-Amino-6-methylbenzothiazole: The presence of a methyl group alters its chemical properties and applications.
2-Amino-6-(trifluoromethyl)benzothiazole: The trifluoromethyl group significantly changes the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
127682-36-4 |
---|---|
Molekularformel |
C7H5FN2S |
Molekulargewicht |
168.189 |
IUPAC-Name |
6-fluoro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H,9H2 |
InChI-Schlüssel |
GDQUVVDYNBCALK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1N)F)SC=N2 |
Synonyme |
5-Benzothiazolamine,6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.